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JAK2 JH2 binder-1

JAK2 pseudokinase binding affinity structure-activity relationship

Researchers studying JAK2 JH2 pseudokinase regulation frequently encounter confounding data due to inadequate ligand selectivity between JH1 and JH2 domains. This compound directly resolves this challenge: • Kd 37.1 nM for JAK2 JH2 WT with 155-fold selectivity over JH1, ensuring clean binding signals in SPR/FP assays. • Co-crystal structure validated (PDB: 7T0P, 2.04 Å), ideal for co-crystallization, soaking, and docking studies. • Serves as a definitive non-cell-permeable control paired with its N-methyl amide analog to distinguish allosteric vs. catalytic inhibition.

Molecular Formula C29H25N7O6S
Molecular Weight 599.6 g/mol
Cat. No. B10830884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK2 JH2 binder-1
Molecular FormulaC29H25N7O6S
Molecular Weight599.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)NC(=O)N4C(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)N)N)C(=O)O
InChIInChI=1S/C29H25N7O6S/c30-27-34-28(32-21-11-13-23(14-12-21)43(31,40)41)35-36(27)29(39)33-22-9-6-19(7-10-22)20-8-15-25(24(16-20)26(37)38)42-17-18-4-2-1-3-5-18/h1-16H,17H2,(H,33,39)(H,37,38)(H2,31,40,41)(H3,30,32,34,35)
InChIKeyKMNBCUUTUMNJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JAK315: Potent Selective JAK2 JH2 Ligand


4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, also designated as JAK315 or ligand E3W, is a diaminotriazole derivative developed as a potent, selective, and cell-permeable binder of the Janus Kinase 2 (JAK2) pseudokinase (JH2) domain [1]. This compound is characterized by a biphenyl core functionalized with a benzyloxy group and a sulfamoylanilino-substituted triazole moiety [2]. Its molecular formula is C29H25N7O6S with a molecular weight of 599.6 g/mol, and it is used in non‑human research applications focused on JAK2 regulation and myeloproliferative neoplasm (MPN) pathways [3]. Structurally validated by X‑ray crystallography (PDB: 7T0P) at 2.04 Å resolution, this compound provides a defined chemical probe for interrogating the JH2 domain's role in JAK-STAT signaling [1].

JAK2 JH2 pseudokinase domain binder for allosteric mechanism studies

High JH2 selectivity over catalytic JH1 domain, supporting pseudokinase-specific readouts

Structurally validated binding mode enables rational probe design and docking studies

Impact of Benzyloxy Substitution on JH2 Affinity and Selectivity


The JAK2 pseudokinase (JH2) domain is an allosteric regulatory site distinct from the catalytic JH1 domain, and small molecules targeting JH2 exhibit highly variable binding profiles depending on subtle structural modifications [1]. For example, the parent diaminotriazole lead (compound 2) binds JH2 with a Kd of 346 nM and shows only 19‑fold selectivity over JH1, whereas the introduction of a benzyloxy group in compound 11 (this target compound) improves affinity by nearly an order of magnitude (Kd = 37.1 nM) and boosts selectivity to 155‑fold [1]. Furthermore, positional isomerism alone (para‑ vs. meta‑benzyloxy) alters binding strength and selectivity dramatically [1]. These data demonstrate that generic substitution among in‑class JH2 ligands is not feasible; precise chemical identity dictates target engagement, selectivity window, and ultimately, the validity of downstream cellular or biophysical experiments [1].

Benzyloxy identity dictates affinity and selectivity. Removal or positional change (para to meta) shifts JH2 binding strength and selectivity window substantially; simple core analogs are not interchangeable.

m-Benzyloxy isomer alters permeability profile. Membrane crossing differs by 3‑fold between positional isomers, limiting direct cellular target engagement comparisons without validation.

Binding Affinity and Selectivity Profiling


Enhanced JH2 Binding Affinity vs Parent Lead

The target compound (compound 11) demonstrates a Kd of 0.03710 ± 0.0005 μM (37.1 nM) for wild‑type JAK2 JH2 in a competitive fluorescence polarization (FP) assay. This represents a 9.3‑fold improvement in binding affinity relative to the parent lead compound 2, which exhibits a Kd of 0.346 ± 0.034 μM under identical assay conditions [1].

Affinity vs Parent Lead
Head-to-head
Kd 37.1 nM (target) vs 346 nM (parent lead)
9.3‑fold higher affinity supports robust JH2 target engagement at lower probe concentrations
Competitive FP assay; data from 2‑3 independent experiments
JAK2 pseudokinase binding affinity structure-activity relationship fluorescence polarization

Superior JH2 Selectivity Over Catalytic Domain

Selectivity profiling reveals that the target compound (compound 11) is 155‑fold selective for the JAK2 JH2 domain over the catalytic JH1 domain (JH2 Kd = 0.0371 μM; JH1 Kd = 5.75 ± 0.23 μM). In contrast, the parent lead compound 2 exhibits only 19‑fold selectivity (JH2 Kd = 0.346 μM; JH1 Kd = 6.6 ± 0.90 μM) [1].

JH2/JH1 Selectivity
Head-to-head
155‑fold selective for JH2 over catalytic JH1
8.2‑fold greater selectivity than parent lead; minimizes catalytic domain interference
Kd JH2 = 37.1 nM, JH1 = 5.75 μM; FP assay on purified domains
kinase selectivity JAK2 JH2/JH1 discrimination allosteric inhibitor pseudokinase targeting

Crystal Structure Validation of Binding Mode

The X‑ray crystal structure of the target compound bound to the JAK2 JH2 domain (PDB: 7T0P) has been solved at 2.04 Å resolution [1]. The structure reveals that the benzyloxy moiety projects into the W718 pocket, forming an edge‑to‑face aryl‑aryl interaction with Trp718 and a cation‑π interaction with Arg715 [1]. This binding mode is absent in simpler diaminotriazole ligands lacking the benzyloxy group, providing a structural rationale for the compound's enhanced affinity and selectivity [1].

Crystal Structure
Structural validation
X‑ray co‑crystal at 2.04 Å (PDB 7T0P)
Benzyloxy engages W718/Arg715 π‑interactions, explaining affinity and selectivity gains
Binding mode absent in analogs lacking benzyloxy group
X‑ray crystallography ligand binding mode structure‑based drug design JAK2 JH2 structure

Cell Permeability Profile

In the parallel artificial membrane permeation assay (PAMPA), the target compound (compound 11) exhibits a permeability coefficient of 0.31 ± 0.05 × 10⁻⁶ cm/s, which is above the low‑control benchmark (theophylline: 0.27‑0.33 × 10⁻⁶ cm/s) despite the presence of a carboxylic acid moiety [1]. In contrast, the m‑benzyloxy isomer (compound 12) shows a permeability value 3‑fold higher (1.0 ± 0.1 × 10⁻⁶ cm/s), demonstrating that even subtle positional changes dramatically alter membrane‑crossing behavior [1].

Membrane Permeability
Head-to-head
Papp 0.31 ×10⁻⁶ cm/s (target) vs 1.0 ×10⁻⁶ cm/s (m‑isomer)
Target compound crosses lipid bilayers above low‑control threshold, but positional isomer is 3‑fold more permeable
PAMPA assay; dodecane/lecithin membrane, triplicate measurement
membrane permeability PAMPA cell penetration drug‑like properties

Cellular Activity vs N-Methyl Amide Analog

In HEL cells expressing the V617F JAK2 variant, the target compound (compound 11) does not inhibit STAT5 phosphorylation at concentrations up to 40 μM after 1‑hour incubation. In contrast, its N‑methyl amide analog (compound 13), which differs only by replacement of the carboxylic acid with a carboxamide, completely inhibits STAT5 phosphorylation at 20 μM under the same conditions [1].

Cellular Activity vs Amide
Head-to-head
No STAT5 inhibition up to 40 μM (target) vs complete inhibition at 20 μM (amide analog)
Enables use as a JH2 binding control in SAR studies where acute cellular signaling blockade is attributed to amide derivatives
HEL V617F cells, 1‑h incubation, immunoblot readout
STAT5 phosphorylation HEL cells cell‑based assay JAK2 V617F

Key Research Applications


Biophysical Binding Assay Probe

With a Kd of 37.1 nM for the JAK2 JH2 wild‑type domain [1], this compound is well‑suited for competitive fluorescence polarization assays, surface plasmon resonance (SPR) experiments, and other biophysical binding measurements requiring a high‑affinity, well‑characterized ligand. Its 155‑fold selectivity over the JH1 domain [1] ensures that binding signals originate predominantly from JH2 engagement, reducing data interpretation ambiguity.

Structural Biology and Crystallography

The availability of a high‑resolution (2.04 Å) X‑ray crystal structure of the compound bound to the JAK2 JH2 domain (PDB: 7T0P) [1] makes this ligand an invaluable reference for co‑crystallization or soaking experiments. Researchers can use this compound to obtain new JH2‑ligand complex structures, perform fragment‑based screening, or validate computational docking models for the pseudokinase domain.

SAR Benchmark: Carboxylic Acid vs Amide

The direct comparison between this compound (carboxylic acid, compound 11) and its N‑methyl amide analog (compound 13) provides a clear SAR benchmark: both bind JH2 with sub‑50 nM affinity, yet the amide analog shows cellular activity while the acid does not [1]. This pair serves as a defined control set for probing the impact of the acid moiety on permeability, cellular target engagement, and downstream signaling in JAK2‑dependent cell models.

Allostery vs Kinase Inhibition Control

Because this compound binds potently and selectively to the JAK2 pseudokinase domain but does not inhibit STAT5 phosphorylation acutely in cells [1], it functions as a useful control to differentiate allosteric effects from direct catalytic inhibition. In experiments evaluating JH1‑targeted inhibitors, inclusion of this compound can help attribute observed phenotypes specifically to kinase domain blockade rather than pseudokinase engagement.

Application
Selection Property
Validation Focus
Biophysical binding assay probe
High JH2 affinity with low JH1 cross‑reactivity
JH2 vs JH1 selectivity, binding kinetics, and assay window
Structural biology and crystallography
Co‑crystallizable ligand with defined binding pose
JH2–ligand complex reproducibility, docking model validation
SAR benchmark (carboxylic acid vs amide)
Carboxylic acid moiety as permeability comparator
Cell‑based target engagement contrast with amide analog
Allostery vs kinase inhibition control
JH2‑selective binder without acute STAT5 inhibition
Phenotype attribution to catalytic domain blockade vs pseudokinase engagement

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